molecular formula C9H13NO2 B13018743 4-Cyanocyclohexyl acetate

4-Cyanocyclohexyl acetate

Cat. No.: B13018743
M. Wt: 167.20 g/mol
InChI Key: HVTKHYCJHVLCEK-UHFFFAOYSA-N
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Description

4-Cyanocyclohexyl acetate is an organic compound with the molecular formula C9H13NO2 It is a derivative of cyclohexane, featuring a cyano group (-CN) and an acetate group (-OCOCH3) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanocyclohexyl acetate typically involves the reaction of cyclohexyl acetate with a cyanating agent. One common method is the reaction of cyclohexyl acetate with sodium cyanide (NaCN) in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds via nucleophilic substitution, where the acetate group is replaced by the cyano group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Halides or alcohols.

Scientific Research Applications

4-Cyanocyclohexyl acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyanocyclohexyl acetate depends on its interaction with specific molecular targets. For instance, in biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The acetate group can also participate in esterification reactions, influencing the compound’s bioavailability and metabolic stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Cyclohexyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    4-Cyanocyclohexanol: Contains a hydroxyl group instead of an acetate group, leading to different reactivity and applications.

    4-Cyanocyclohexanone:

Uniqueness: 4-Cyanocyclohexyl acetate stands out due to the presence of both the cyano and acetate groups, which confer unique reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-cyanocyclohexyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKHYCJHVLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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